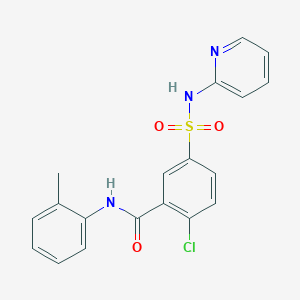
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide, also known as CMPB, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. CMPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Analytical Chemistry Applications
Nonaqueous Capillary Electrophoresis : A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives similar in structure to the chemical compound . This method is valuable for quality control in pharmaceuticals due to its simplicity, effectiveness, and low cost (Lei Ye et al., 2012).
Medicinal Chemistry and Drug Discovery
Histone Deacetylase Inhibitor : Nancy Z. Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound structurally related to 2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide. The compound, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).
Hedgehog Pathway Inhibitor : Qin Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, which shares a similar molecular framework. Their research provided insights into the drug's extensive metabolism and potential therapeutic applications (Qin Yue et al., 2011).
Organic and Biomolecular Chemistry
Directing Group for C-H Bond Amination : A study by Hong-Yi Zhao et al. (2017) identified 2-(pyridin-2-yl) aniline as a new, removable directing group promoting C-H amination mediated by cupric acetate. This discovery opens avenues for the effective amination of benzamide derivatives, showcasing the compound's role in facilitating complex organic reactions (Hong-Yi Zhao et al., 2017).
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential as antidepressant and nootropic agents. This research highlights the versatility of pyridine derivatives in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-6-2-3-7-17(13)22-19(24)15-12-14(9-10-16(15)20)27(25,26)23-18-8-4-5-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZDLYDEKMGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
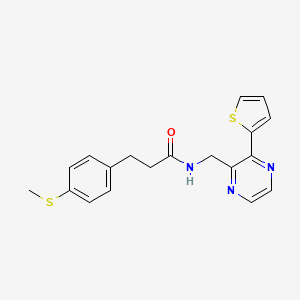

![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
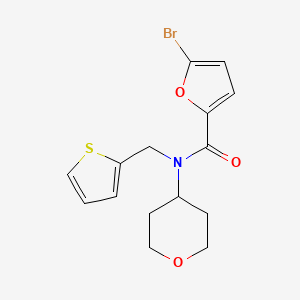
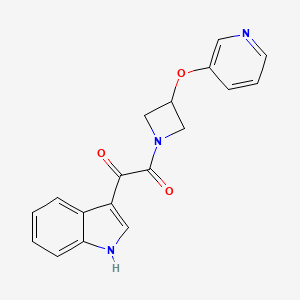
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637654.png)
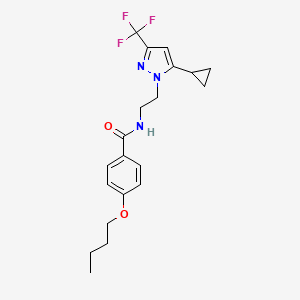
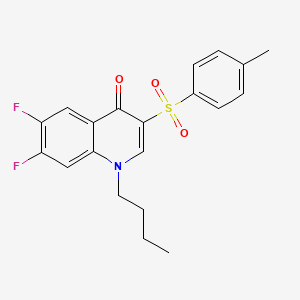
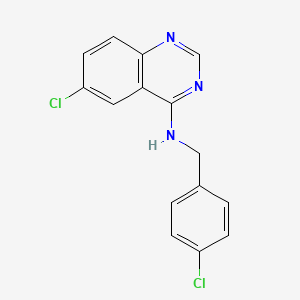

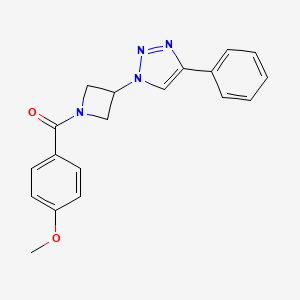
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)
